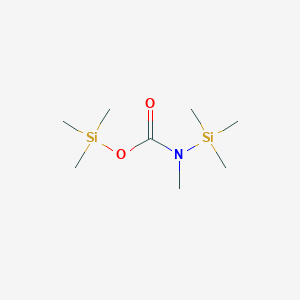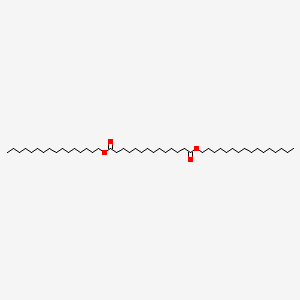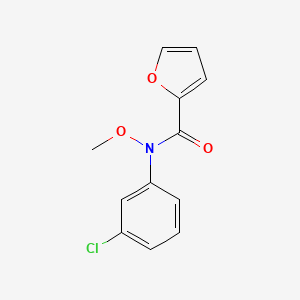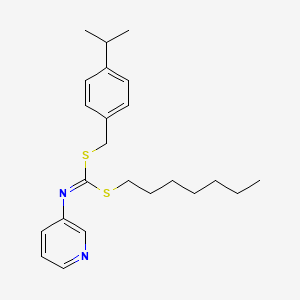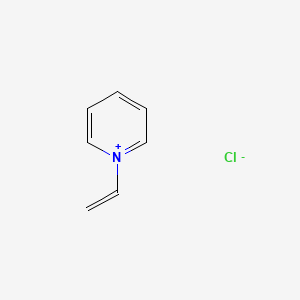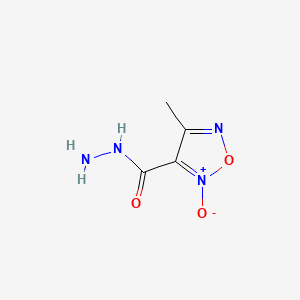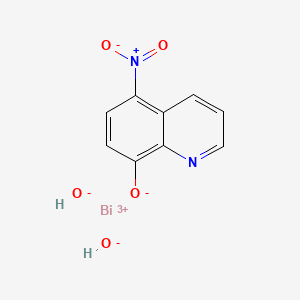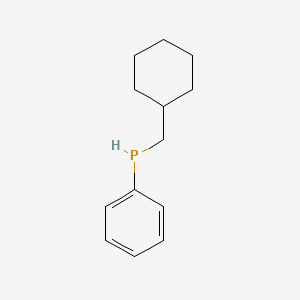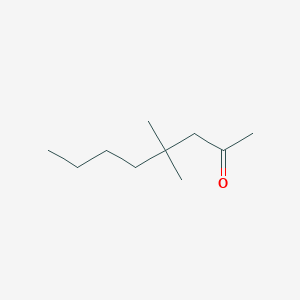![molecular formula C13H10Cl2O2 B14669212 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride CAS No. 41791-72-4](/img/structure/B14669212.png)
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride typically involves the reaction of 1-chloronaphthalene with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Starting Materials: 1-chloronaphthalene and propanoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is commonly used.
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and water. The reactions are typically carried out at room temperature.
Hydrolysis: Requires aqueous conditions, often at elevated temperatures.
Esterification: Alcohols are used as nucleophiles, and the reaction is catalyzed by acids such as sulfuric acid.
Amidation: Ammonia or primary amines are used, often under mild heating.
Major Products Formed
Hydrolysis: 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.
Esterification: Esters of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Amidation: Amides of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.
Scientific Research Applications
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Bromonaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Fluoronaphthalen-2-yl)oxy]propanoyl chloride
- 2-[(1-Iodonaphthalen-2-yl)oxy]propanoyl chloride
Uniqueness
2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and boiling point, compared to its bromine, fluorine, and iodine analogs.
Properties
CAS No. |
41791-72-4 |
|---|---|
Molecular Formula |
C13H10Cl2O2 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
2-(1-chloronaphthalen-2-yl)oxypropanoyl chloride |
InChI |
InChI=1S/C13H10Cl2O2/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
InChI Key |
FJGXMAOFWJLQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
